molecular formula C7H11N3O3 B13802751 4-Ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 77579-88-5

4-Ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B13802751
CAS No.: 77579-88-5
M. Wt: 185.18 g/mol
InChI Key: PNWJHMNWFRMQKF-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxopiperazine-1-carboxamide is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide typically involves the reaction of 1-ethyl-2,3-dioxopiperazine with a suitable carboxylating agent. One common method involves the use of triphosgene as a carboxylating agent. The reaction is carried out under controlled conditions, typically in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Ethyl-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride: This compound is similar in structure but contains a carbonyl chloride group instead of a carboxamide group.

    1-Ethyl-2,3-dioxopiperazine: This compound lacks the carboxamide group and is a simpler derivative of piperazine.

Uniqueness

4-Ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77579-88-5

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carboxamide

InChI

InChI=1S/C7H11N3O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3,(H2,8,13)

InChI Key

PNWJHMNWFRMQKF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N

Origin of Product

United States

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